1,3-Di(1H-1,2,4-triazol-1-yl)benzene
Overview
Description
1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a chemical compound characterized by the presence of two 1H-1,2,4-triazole rings attached to a benzene ring
Mechanism of Action
Target of Action
Fluconazole primarily targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase .
Mode of Action
Fluconazole acts as a very selective inhibitor of the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis .
Biochemical Pathways
Fluconazole’s inhibition of lanosterol 14-α-demethylase disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane . This disruption leads to an accumulation of 14α-methyl sterols and a depletion of ergosterol within the fungal cell membrane, which results in inhibition of fungal growth .
Pharmacokinetics
Fluconazole, a structurally similar compound, is known for its high oral bioavailability and linear pharmacokinetics . Most of the active drug is excreted renally, and dose adjustment is required for patients with renal failure .
Result of Action
The inhibition of ergosterol synthesis by fluconazole leads to changes in membrane permeability, membrane-bound enzyme activities, and physiological functions, ultimately resulting in fungal cell growth inhibition .
Action Environment
It is always recommended to store chemical compounds in a sealed, dry environment at room temperature to maintain their stability and efficacy.
Preparation Methods
The synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene typically involves the reaction of 1,3-dibromobenzene with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of “click chemistry” reaction. This method is favored for its efficiency and high yield .
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
1,3-Di(1H-1,2,4-triazol-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Di(1H-1,2,4-triazol-1-yl)benzene has a wide range of scientific research applications:
Comparison with Similar Compounds
1,3-Di(1H-1,2,4-triazol-1-yl)benzene can be compared with other similar compounds, such as:
1,4-Di(1H-1,2,4-triazol-1-yl)benzene: This compound has triazole rings attached at the 1 and 4 positions of the benzene ring, leading to different spatial arrangements and potentially different chemical properties.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the triazole rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Biological Activity
1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features two triazole rings attached to a benzene core, which may confer unique properties that are beneficial in various therapeutic applications.
The synthesis of this compound typically involves the reaction of 1,3-dibromobenzene with 1H-1,2,4-triazole under specific conditions. One efficient method for this synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known for its high yield and efficiency in forming complex structures. The compound has a molecular formula of C10H8N6 and a molar mass of 212.21 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various triazole derivatives, it was found that compounds containing the triazole moiety often demonstrate enhanced inhibition against a range of bacterial and fungal pathogens. The mechanism is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity .
Anticancer Activity
The compound's anticancer potential has been explored in several studies. For instance, derivatives of this compound have shown promising results against various cancer cell lines. A notable study reported IC50 values indicating potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with values as low as 0.046 µM for certain analogs . The structure-activity relationship (SAR) analysis suggests that modifications to the triazole rings can significantly enhance cytotoxicity.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. In particular, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The incorporation of triazole rings has been linked to increased inhibitory activity compared to other classes of compounds .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to similar compounds, the following table summarizes key findings:
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | 0.046 - 0.065 | Anticancer |
1,2,4-Triazole derivative | >100 | Weak AChE inhibitor |
4-Hexyltriazole derivative | <50 | Potent AChE inhibitor |
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with the di(triazole) structure had lower minimum inhibitory concentrations (MICs), suggesting enhanced potency compared to single triazole analogs.
Case Study 2: Cancer Cell Lines
In vitro assays demonstrated that derivatives of this compound induced apoptosis in cancer cells through caspase activation pathways. The study provided evidence that structural modifications could lead to improved selectivity and potency against specific cancer types.
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXRKYXCCDJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199409 | |
Record name | Fluconazole specified impurity C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514222-44-7 | |
Record name | Fluconazole specified impurity C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514222447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluconazole specified impurity C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-(1,3-PHENYLENE)DI-1H-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150GCO461X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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